3-[(2-Butoxyethoxy)methyl]aniline
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Overview
Description
3-[(2-Butoxyethoxy)methyl]aniline is an organic compound with the molecular formula C₁₃H₂₁NO₂. It is a derivative of aniline, where the aniline ring is substituted with a 2-butoxyethoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Butoxyethoxy)methyl]aniline typically involves the reaction of aniline with 2-butoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: Aniline reacts with 2-butoxyethanol in the presence of a base to form the intermediate product.
Purification: The intermediate product is purified using techniques such as distillation or recrystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Butoxyethoxy)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the aniline ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(2-Butoxyethoxy)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Butoxyethoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxyethoxy)methyl]aniline
- 3-[(2-Ethoxyethoxy)methyl]aniline
- 3-[(2-Propoxyethoxy)methyl]aniline
Uniqueness
3-[(2-Butoxyethoxy)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Biological Activity
3-[(2-Butoxyethoxy)methyl]aniline, with the chemical formula C11H17NO2, is a substituted aniline compound characterized by its unique butoxyethoxy side chain. This structural feature enhances its solubility and reactivity, making it a subject of interest in various biological and industrial applications. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic uses, and relevant research findings.
This compound is synthesized through methods that allow selective functional group introduction while preserving the aromatic system. The presence of the ether group in the side chain is critical for its properties and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, related compounds suggest potential interactions with biological membranes and proteins. Substituted anilines are known to exhibit diverse biological effects, including:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various human cancer cell lines.
- Enzyme Inhibition : Some derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that substituted anilines can exhibit significant cytotoxicity against cancer cell lines. For instance, studies on structurally related compounds have shown:
- Cytotoxic Effects : Compounds similar to this compound were evaluated for their cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). These studies often employ the MTT assay to determine IC50 values, which reflect the concentration needed to inhibit cell growth by 50% .
Interaction with Biological Targets
The unique side chain of this compound may influence its interaction with biological targets:
- Membrane Interaction : The compound's hydrophobic properties could facilitate its integration into lipid membranes, potentially altering membrane dynamics and protein function.
- Enzyme Interaction : Preliminary studies suggest that similar compounds can inhibit tubulin polymerization, a crucial process in cell division, indicating a potential mechanism for anticancer activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other anilines:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Aniline | C6H7N | Simplest aromatic amine; precursor in dyes |
4-Methylaniline | C7H9N | Exhibits similar reactivity; used in pharmaceuticals |
N-Methylaniline | C7H9N | Commonly used as a solvent; less toxic than aniline |
4,4'-Methylenebis(2-methylaniline) | C15H18N2 | Used in epoxy resin formulations; enhanced stability |
Uniqueness : The butoxyethoxy side chain differentiates this compound from simpler anilines by enhancing solubility and potentially modifying its biological activity.
Properties
IUPAC Name |
3-(2-butoxyethoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNCDDNIVSOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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